
1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-vinylcytosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-vinylcytosine is a synthetic nucleoside analog. This compound is structurally similar to natural nucleosides but has been modified to include a fluorine atom and a vinyl group. These modifications enhance its stability and biological activity, making it a valuable compound in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-vinylcytosine typically involves multiple steps:
Glycosylation: The arabinofuranosyl moiety is attached to the cytosine base through a glycosylation reaction. This step often requires the use of a protected sugar derivative and a suitable catalyst.
Vinylation: The vinyl group is introduced through a vinylation reaction, which can be facilitated by using vinyl halides and a palladium catalyst.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-vinylcytosine undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to form saturated derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst is commonly employed.
Substitution: Nucleophiles like thiols or amines can be used in the presence of a base.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated nucleoside derivatives.
Substitution: Formation of substituted nucleoside analogs.
Aplicaciones Científicas De Investigación
1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-vinylcytosine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and nucleic acids.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of diagnostic tools and therapeutic agents.
Mecanismo De Acción
The mechanism of action of 1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-vinylcytosine involves its incorporation into nucleic acids. The fluorine atom enhances its stability, while the vinyl group allows for additional interactions with biological targets. This compound can inhibit DNA synthesis and induce apoptosis in cancer cells by interfering with the replication machinery .
Comparación Con Compuestos Similares
1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)uracil: Another nucleoside analog with similar antitumor activity.
1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)cytosine: Shares structural similarities but lacks the vinyl group.
Uniqueness: 1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-vinylcytosine is unique due to the presence of both the fluorine atom and the vinyl group. These modifications enhance its biological activity and stability, making it a valuable compound for research and therapeutic applications.
Propiedades
Número CAS |
95740-16-2 |
|---|---|
Fórmula molecular |
C11H14FN3O4 |
Peso molecular |
271.24 g/mol |
Nombre IUPAC |
4-amino-5-ethenyl-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C11H14FN3O4/c1-2-5-3-15(11(18)14-9(5)13)10-7(12)8(17)6(4-16)19-10/h2-3,6-8,10,16-17H,1,4H2,(H2,13,14,18)/t6-,7+,8-,10-/m1/s1 |
Clave InChI |
JGMINUKHOITSQF-IBCQBUCCSA-N |
SMILES isomérico |
C=CC1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)F |
SMILES canónico |
C=CC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




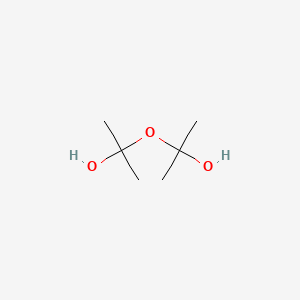
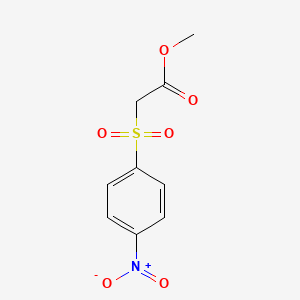


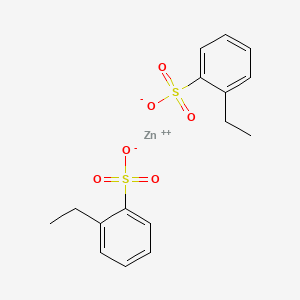
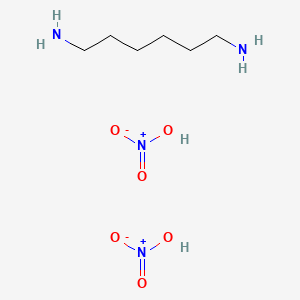
![4-[(2-Methoxyphenyl)azo]-5-methyl-O-anisidine](/img/structure/B15176999.png)


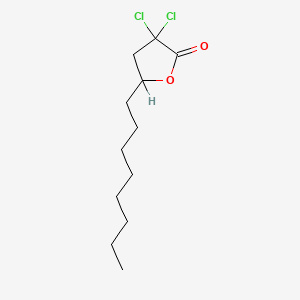

![ethyl 4-[2-[[(9Z,19Z,21Z)-13-acetyloxy-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-27-yl]oxy]acetyl]piperazine-1-carboxylate](/img/structure/B15177039.png)
